molecular formula C24H51N B072094 Trioctylamine CAS No. 1116-76-3

Trioctylamine

Cat. No.: B072094
CAS No.: 1116-76-3
M. Wt: 353.7 g/mol
InChI Key: XTAZYLNFDRKIHJ-UHFFFAOYSA-N
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Description

Trioctylamine (TOA, C₂₄H₅₁N) is a tertiary aliphatic amine with three linear octyl chains. It is a colorless, viscous liquid (density: 0.81 g/mL at 25°C) with a high boiling point (365–367°C at 1 atm) and low water solubility (0.050 mg/L) . TOA is widely used as a solvent, extractant, and catalyst due to its strong basicity and ability to form complexes with organic acids and metals. Key applications include:

  • Extraction of carboxylic acids (levulinic, succinic, acetic) via reactive extraction .
  • Metal recovery (cobalt, nickel, tungsten, platinum) in hydrometallurgy .
  • Nanoparticle synthesis as a stabilizing agent .
  • Catalysis in dynamic kinetic resolution reactions .

Preparation Methods

Trioctylamine can be synthesized through the catalytic amination of octanol and ammonia under atmospheric pressure. This process involves the use of a Ni-Cu catalyst supported on diatomite. The optimal molar ratio of Ni to Cu is 1.25:1, which results in a high conversion rate of octanol and a high selectivity for this compound . Industrial production methods also involve the use of similar catalytic processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Trioctylamine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Characteristics

Trioctylamine is a clear, colorless liquid characterized by its hydrophobic nature and solubility in organic solvents like chloroform, while being insoluble in water. Its physical properties include:

  • Molecular Formula : C24_{24}H51_{51}N
  • Boiling Point : 164-168 °C at 0.7 mmHg
  • Density : 0.810 g/mL at 20 °C
  • Flash Point : >230 °F

These properties make TOA suitable for various extraction processes where water solubility is not desirable.

Carboxylic Acid Extraction

TOA is widely used for extracting monocarboxylic acids such as acetic acid and dicarboxylic acids like malic acid. Research has demonstrated that TOA can achieve extraction efficiencies exceeding 90% when optimized with appropriate diluents like decanol. For example, a study utilizing Response Surface Methodology (RSM) reported an extraction efficiency of 97.53% for malic acid under optimal conditions (temperature: 304.73 K, acid concentration: 0.25 kmol/m³, TOA composition: 23.54% v/v) .

Metal Extraction

TOA serves as an effective extractant for precious metals and other anionic species from aqueous solutions. It forms complexes with metal ions, facilitating their separation from solutions. A study indicated that TOA can be utilized to microencapsulate metals, enhancing their recovery from industrial waste streams .

Reactive Extraction

In the context of reactive extraction, TOA has been employed to recover levulinic acid from aqueous solutions using eugenol as a diluent. This method enhances extraction efficiency compared to using TOA alone, demonstrating the benefits of synergistic effects in solvent systems .

Case Study 1: Malic Acid Recovery

In a systematic study on malic acid recovery using TOA in decanol, researchers optimized process parameters including temperature and initial acid concentration. The results indicated that the combination of TOA with moderate polarity diluents significantly improved extraction performance, highlighting its utility in organic acid separation .

Case Study 2: Lactic Acid Extraction

Another significant application involved the synergistic effect of TOA combined with tripropylamine for lactic acid extraction in biotechnological settings. The study demonstrated that this mixture could effectively enhance lactic acid yields from fermentation processes .

Environmental Considerations

While TOA is effective in various extraction processes, its environmental impact must be considered due to its toxicity to aquatic life and potential health hazards upon prolonged exposure. Therefore, careful handling and disposal measures are essential when utilizing TOA in industrial applications.

Mechanism of Action

The mechanism of action of trioctylamine involves its ability to form stable complexes with various molecules. In solvent extraction processes, this compound coordinates with metal ions or organic acids, facilitating their separation and purification . In catalytic reactions, this compound acts as a base, promoting the formation of intermediates and accelerating reaction rates . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Solvent Properties: TOA vs. Oleylamine

TOA and oleylamine (a primary amine with an unsaturated C18 chain) are both used in nanoparticle synthesis. However, TOA’s higher boiling point and steric bulk result in distinct outcomes:

Property Trioctylamine Oleylamine
Boiling Point 365–367°C ~350°C (decomposes)
Nanoparticle Size 5.0 ± 1.3 nm 3.7 ± 0.6 nm
Heating Time 5 seconds Longer required

TOA produces larger iron oxide nanoparticles (5.0 nm) under rapid inductive heating due to its higher thermal stability and reduced capping efficiency compared to oleylamine .

Extraction Efficiency: TOA vs. Other Amines and Diluents

TOA outperforms other amines in carboxylic acid extraction due to its tertiary structure, which enhances polarity and complexation. For example:

  • Levulinic Acid Extraction :
    • TOA achieves a distribution coefficient (KD) of 12.5 at 293.15 K, increasing with temperature .
    • Primary amines (e.g., octylamine) exhibit lower KD due to weaker acid-amine interactions .
Diluent System Metal Extracted Efficiency (vs. Kerosene)
TOA + [P2225][NTf2] (ionic liquid) Tungsten(VI), Cobalt(II) 30% higher
TOA + 1-Dodecanol Lactic Acid K_D increases with temperature

TOA’s compatibility with ionic liquids enhances separation selectivity and distribution ratios compared to traditional diluents like kerosene .

Structural Impact: Tertiary vs. Primary/Secondary Amines

The tertiary amine structure of TOA confers advantages over primary/secondary amines:

  • Polarity : The N–H bond in TOA is less polar than O–H bonds in acids but more polar than C–H bonds, enabling efficient proton transfer .
  • Steric Effects : Three octyl chains reduce water solubility and increase hydrophobicity, favoring organic-phase partitioning .
  • Basicity : TOA’s pK_a (~10.7) allows effective deprotonation of weak acids like levulinic acid (pK_a ~4.6) .

Biological Activity

Trioctylamine (TOA) is a tertiary amine widely used in various industrial applications, including solvent extraction and as a surfactant. Recent studies have highlighted its significant biological activities, particularly in antimicrobial and cytotoxic contexts. This article reviews the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant findings.

Antimicrobial Activity

This compound has demonstrated substantial antimicrobial properties against a range of pathogens. Its effectiveness varies with the length of the alkyl chain in amines, with longer chains generally exhibiting greater activity.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : this compound showed a MIC of 0.02 µM against Mycobacterium tuberculosis H37Rv, indicating strong activity against this pathogen .
  • Comparison with Other Amines : In a study comparing various amines, this compound outperformed shorter-chain analogs such as triethylamine and tributylamine in inhibiting Staphylococcus aureus and Pseudomonas aeruginosa. The MIC values for these pathogens were significantly lower for this compound compared to those with shorter chains .

Table 1: Antimicrobial Activity of this compound Compared to Other Amines

CompoundPathogenMIC (µM)
TriethylamineS. aureus>100
TributylamineP. aeruginosa50
TrihexylamineE. coli6.5
This compound M. tuberculosis 0.02
S. aureus12.5
P. aeruginosa25

Cytotoxicity Studies

While this compound exhibits notable antimicrobial properties, its cytotoxic effects have also been investigated. These studies are crucial for assessing its safety profile in potential therapeutic applications.

  • Cell Line Studies : Research indicates that this compound has varying levels of toxicity across different cell lines. For instance, it exhibited a higher toxicity towards HEK 293 cells compared to other tested cell lines .
  • Impact on Cell Viability : The cytotoxicity of this compound was evaluated using assays that measure cell viability post-exposure, revealing that while it can effectively kill certain bacteria, it may also pose risks to human cells at higher concentrations .

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the structure of this compound affect its biological activity:

  • Chain Length Influence : Increasing the length of the alkyl chain generally correlates with enhanced antimicrobial activity. For example, trihexylamine showed improved activity over triethylamine due to its longer carbon chain .
  • Functional Group Modifications : The introduction of functional groups or variations in branching can significantly alter both the antimicrobial efficacy and cytotoxicity profiles of amines like this compound.

Case Studies

Several case studies have highlighted the practical applications and implications of this compound’s biological activity:

  • Antimicrobial Peptides : A study explored the use of this compound as part of a formulation that enhances the solubility and antibacterial activity of antimicrobial peptides, indicating its potential role in drug delivery systems .
  • Environmental Impact : Research on the extraction behavior of this compound in environmental contexts has shown its utility in removing pollutants while maintaining low toxicity levels, suggesting a dual role in bioremediation efforts .

Q & A

Basic Research Questions

Q. What are the fundamental mechanisms underlying the extraction of carboxylic acids using trioctylamine (TOA) in solvent systems?

TOA facilitates extraction via ion-pair formation between its tertiary amine group and the carboxylic acid. For example, FTIR spectroscopy reveals that TOA and propionic acid form (1:1) ion-pair complexes in organic phases, with equilibrium constants (e.g., K11K_{11}) dependent on TOA concentration and solubility . Similar mechanisms apply to citric and lactic acids, where TOA-organic acid complexes dominate extraction equilibria .

Q. How should this compound be handled and stabilized in laboratory settings to ensure experimental reproducibility?

TOA is stable under inert conditions but degrades upon prolonged exposure to strong acids or oxidizers. Storage recommendations include:

  • Avoiding contact with strong acids (e.g., HCl, H2SO4\text{H}_2\text{SO}_4) and oxidizers (e.g., H2O2\text{H}_2\text{O}_2) to prevent hazardous reactions .
  • Using airtight containers at room temperature to minimize decomposition into dioctylamine, a reactive byproduct .
  • Monitoring purity via gas chromatography (GC) or titration to detect degradation .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the reactive extraction efficiency of carboxylic acids using TOA-based solvents?

RSM, combined with Box-Behnken design, identifies optimal parameters (e.g., temperature, TOA concentration, acid strength). For malic acid extraction, a second-order polynomial model predicted 97.53% efficiency under optimized conditions (304.73 K, 0.25 kmol/m³ acid, 23.54% TOA in 1-decanol). Experimental validation achieved 93.25% efficiency, highlighting RSM's utility in balancing competing variables .

Q. What mathematical models best describe the liquid-liquid equilibria of TOA-mediated extraction systems for organic acids?

Two approaches are validated:

  • Chemical Modeling : Assumes (1:1) and (1:2) acid-amine complexes in the organic phase. For citric acid, equilibrium constants (K11=2.5K_{11} = 2.5, K12=0.8K_{12} = 0.8) were derived from isotherm data .
  • Modified Langmuir Isotherm : Simplifies extraction as a surface adsorption process, with stoichiometric coefficients (n=1.2n = 1.2) reflecting acid-amine interactions . The Non-Random Two-Liquid (NRTL) activity model further refines predictions by incorporating binary interaction energies .

Q. How do degradation products of TOA, such as dioctylamine, influence the long-term stability and efficiency of solvent extraction systems?

Dioctylamine (DOA), a TOA degradation product, partitions into the organic phase but exhibits higher reactivity than TOA. For instance:

  • DOA reacts with nitrous acid (HNO2\text{HNO}_2) in stripping solutions, forming nitrosoamines, which reduce extraction efficiency .
  • Radiolytic degradation in nuclear waste treatments requires monitoring via GC-MS to prevent DOA accumulation .

Q. What spectroscopic techniques are effective in characterizing the ion-pair complexes formed between TOA and carboxylic acids during extraction?

  • FTIR Spectroscopy : Identifies carboxylate (COO\text{COO}^-) and protonated amine (NH+\text{NH}^+) peaks at 1550–1650 cm⁻¹ and 2500–2700 cm⁻¹, respectively. For propionic acid, ion-pair fractions correlate with TOA concentration .
  • NMR Analysis : 1H^1\text{H} NMR chemical shifts (e.g., δ 2.5–3.5 ppm for amine protons) confirm TOA-organic acid adduct formation .

Q. In what novel environmental applications can TOA be employed beyond traditional solvent extraction, such as in nanotechnology or carbon capture?

TOA enables the synthesis of "capped nanojars" for carbonate (CO32\text{CO}_3^{2-}) sequestration from water. Unlike sodium hydroxide, TOA enhances nanojar assembly efficiency in organic phases. Structural analysis (e.g., XRD, TEM) confirms identical carbonate-binding efficacy to traditional methods .

Q. Methodological Notes

  • Experimental Design : For extraction studies, use pressure-tight reactors with magnetic stirring to ensure homogeneous mixing .
  • Contradiction Analysis : Discrepancies in equilibrium constants (e.g., K11K_{11} variations across studies) may arise from solvent polarity or temperature effects. Validate models with partition coefficient measurements .
  • Safety Protocols : Always wear PPE (gloves, goggles) and use fume hoods when handling TOA due to skin/eye irritation risks .

Properties

IUPAC Name

N,N-dioctyloctan-1-amine
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InChI

InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
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InChI Key

XTAZYLNFDRKIHJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H51N
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DSSTOX Substance ID

DTXSID3047635
Record name Trioctylamine
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Molecular Weight

353.7 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
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Solubility

In water, 0.050 mg/l @ 25 °C
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Vapor Pressure

0.0000549 [mmHg]
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CAS No.

1116-76-3
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Melting Point

-34.6 °C
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Synthesis routes and methods

Procedure details

Reacting n-octanol with ammonia in a molar ratio of 7:1 under the same reaction conditions gave tri-n-octylamine in a yield of over 95 mol%. The 2.5% by weight of di-n-octylamine formed at the same time were separated quantitatively from the reaction product, added to fresh feed and alkylated with octanol. The resulting reaction mixture likewise contained the secondary amine in amount of about 2% by weight, so that in the steady state where the secondary amine formed is being returned again and again the reaction to the tertiary amine was virtually quantitative.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Trioctylamine
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Trioctylamine
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